5-(2-Methylphenyl)imidazolidine-2,4-dione
Overview
Description
5-(2-Methylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O2. It is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2-methylphenyl group attached to the imidazolidine-2,4-dione core.
Mechanism of Action
Target of Action
The primary targets of 5-(2-Methylphenyl)imidazolidine-2,4-dione are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on this compound’s mechanism of action, it’s difficult to discuss how these factors might impact its activity .
Biochemical Analysis
Biochemical Properties
5-(2-Methylphenyl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tankyrase enzymes (TNKS-1 and TNKS-2), which are involved in cellular processes such as Wnt signaling and telomere maintenance . The nature of these interactions includes enzyme inhibition, which can influence cellular signaling pathways and gene expression.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tankyrase enzymes can lead to alterations in Wnt signaling, which is crucial for cell proliferation and differentiation . Additionally, it may affect gene expression by inhibiting specific transcription factors, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of tankyrase enzymes, inhibiting their activity and subsequently affecting downstream signaling pathways . This inhibition can lead to changes in gene expression, particularly those genes involved in cell proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it may cause adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 2-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a Strecker synthesis, followed by acid hydrolysis to form the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of sodium cyanide and ammonium chloride, followed by acid hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by utilizing multi-jet oscillation disk reactors and other advanced technologies .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazolidine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride for iodination, phenyl isocyanate for substitution, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include iodinated derivatives, reduced imidazolidine compounds, and substituted phenyl derivatives .
Scientific Research Applications
5-(2-Methylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 3,5-Dimethyl-5-phenyl-1,3-oxazolidine-2,4-dione
Uniqueness
5-(2-Methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tankyrase enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
5-(2-methylphenyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-2-3-5-7(6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRCHMYEBAVDIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187978-78-5 | |
Record name | 5-(2-methylphenyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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